Amylose is predominantly sourced from plant starches, particularly from cereal grains such as wheat, corn, and rice. It is classified as a polysaccharide, specifically a homopolysaccharide due to its composition of identical monomeric units (glucose). The molecular weight of amylose can vary significantly, typically ranging from several thousand to several hundred thousand daltons, depending on the source and synthesis method.
The synthesis of amylose occurs naturally in plants through a series of enzymatic reactions. The primary enzyme responsible for amylose synthesis is granule-bound starch synthase (GBSS), which catalyzes the addition of glucose units from adenosine diphosphate-glucose to the growing amylose chain.
Amylose is characterized by its linear structure formed by repeated glucose units connected via α(1,4) linkages. This linearity results in a helical conformation that can form complexes with iodine, giving amylose its distinctive blue color when tested.
Amylose undergoes several chemical reactions that are essential for its functionality:
The mechanism of action for amylose primarily relates to its role as a carbohydrate source:
Amylose exhibits several notable physical and chemical properties:
Amylose has diverse applications across various fields:
Amylose is a primarily linear polymer composed of D-glucopyranosyl units connected by α(1→4) glycosidic bonds. Unlike amylopectin, it contains minimal branching (approximately 0.1% α(1→6) linkages) [1] [6]. The molecule adopts a left-handed helical conformation, with six glucose residues completing one helical turn. Molecular weights typically range between 0.15–0.4 × 10⁶ Da, though this varies significantly based on botanical source and analytical methodology [1] [6]. The linear chain configuration enables dense packing into crystalline lattices and facilitates complex formation with hydrophobic ligands through inclusion within the helical cavity.
Table 1: Key Molecular Parameters of Amylose
Property | Value/Range | Significance |
---|---|---|
Glycosidic Linkage | α(1→4) | Defines linearity and flexibility |
Branching Frequency | ~0.1% α(1→6) linkages | Distinguishes from amylopectin |
Helical Turn | 6 glucose residues | Enables cavity formation for complexes |
Molecular Weight (Mw) | 0.15–0.4 × 10⁶ Da | Source-dependent; impacts solubility |
Amylose exhibits four primary crystalline polymorphs influenced by hydration state and complexation:
Thermal expansion studies reveal reversible phase transitions below 0°C, where water molecules within B-type crystals reorganize, altering unit cell parameters [2]. A-type crystals show greater thermal stability due to denser packing.
Table 2: Crystalline Polymorphs of Amylose
Polymorph | Unit Cell Parameters | Water Content | Formation Conditions | Botanic Prevalence |
---|---|---|---|---|
A-Type | Monoclinic (a=20.8Å, γ=122°) | Low (2 H₂O / 3 glucose) | High temperature (>100°C) | Cereals |
B-Type | Hexagonal (a=b=18.52Å) | High (3 H₂O / glucose) | Low temperature (<10°C) | Tubers |
C-Type | Mixed A/B | Intermediate | Variable | Legumes |
V-Type | Hexagonal (c=8.05Å for V₆) | Ligand-dependent | Complexation (lipids, iodine) | Engineered complexes |
Though primarily linear, amylose’s sparse α(1→6) branches (1 per ~1000 residues) significantly impact starch granule architecture. These branches act as structural defects, disrupting crystalline order and creating amorphous regions that enhance enzymatic accessibility [1]. During gelatinization, amylose leaches from granules and interacts with amylopectin’s external chains (DP 6–24), influencing recrystallization kinetics. Branched amylose chains integrate less efficiently into crystalline lamellae than linear chains, reducing overall crystallinity in retrograded starch [8] [10]. This amorphous character increases the proportion of slowly digestible starch (SDS) in A-type retrograded starches compared to B-type counterparts [8].
X-Ray Diffraction (XRD): Resolves crystalline polymorphs (A-, B-, V-types) and quantifies relative crystallinity (e.g., 17.3% in retrograded corn starch vs. 31.1% in native granules) [2] [8]. Synchrotron microfocus XRD tracks real-time structural changes during heating, revealing reversible phase transitions in hydrated crystals below 0°C [2].
Solid-State NMR Spectroscopy: Distinguishes amorphous and crystalline domains via chemical shift signatures. Key ¹³C NMR resonances include:
Table 3: NMR Chemical Shifts in Amylose Complexes
Carbon Position | Amorphous (ppm) | A-Type Crystal (ppm) | V-Complex (ppm) | Shift Cause |
---|---|---|---|---|
C1 | 101.2 | 100.1 | 100.8–101.5* | Glycosidic bond conformation |
C4 | 78.5 | 82.0 | 79.2 | Crystallinity/helical packing |
C6 | 61.0 | 60.8 | 60.5 | Branching/rotational freedom |
*V-type shifts vary with ligand; palmitic acid complexes show downfield C1 shift vs. iodine. [3] [9]
Electron Microscopy & Electron Diffraction: Resolve lamellar organization in spherulitic crystals and quantify surface pores in granules. B-type granules lack surface pores, slowing enzymatic digestion versus porous A-type granules [10] [8].
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